molecular formula C7H12O2 B058124 Cyclopentylacetic acid CAS No. 1123-00-8

Cyclopentylacetic acid

Cat. No.: B058124
CAS No.: 1123-00-8
M. Wt: 128.17 g/mol
InChI Key: YVHAIVPPUIZFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylacetic acid (C₇H₁₂O₂, molecular weight: 128.16 g/mol) is a cycloaliphatic carboxylic acid with a five-membered cyclopentane ring attached to an acetic acid moiety. Its CAS registry number is 1123-00-8, and it is characterized by the following properties:

  • Physical Properties: It is a colorless liquid with a density of 1.022 g/mL at 25°C, melting point of 12–14°C, and a boiling point of 133–134°C at 23 mmHg. The refractive index is 1.453 (n²⁰/D), and it has a flash point of 229°F .
  • Solubility: Insoluble in water but miscible with organic solvents such as ethanol and ether .
  • Synthesis: Produced via the reaction of bromocyclopropane with diethyl malonate to form cyclopentylmalonic acid diethyl ester, followed by hydrolysis and decarboxylation .
  • Applications: Primarily used as an intermediate in organic synthesis, notably for the production of cyclopentylacetaldehyde, a precursor to cyclopenthiazide (a diuretic and antihypertensive drug) .

Preparation Methods

Cyclopentylacetic acid can be synthesized through multiple routes. One common method involves the reaction of bromocyclopropane with diethyl malonate to form diethyl cyclopentylmalonate, which is then hydrolyzed and decarboxylated to yield this compound . This method involves the following steps:

    Reaction of bromocyclopropane with diethyl malonate: This step forms diethyl cyclopentylmalonate.

    Hydrolysis and decarboxylation: The intermediate product is then hydrolyzed and decarboxylated to produce this compound.

Chemical Reactions Analysis

Reactions of Cyclopentylacetic Acid

  • Diels-Alder Reactions this compound can be used as a raw material for preparation products via Diels-Alder cycloaddition reactions . The Diels-Alder reaction is a powerful method for constructing six-membered carbocyclic and heterocyclic systems with high regio- and stereoselectivity .
  • Reaction with Osmium Tetroxide this compound can be used in the preparation of 2,3,5-tricarboxyl this compound using osmium tetroxide .
  • Prostanoic Acid Synthesis Cyclopentylacetic acids are valuable intermediates for producing prostanoic acids, which possess anti-gastrointestinal ulcer activity . These acids inhibit excessive gastric acid secretion, preventing or healing gastro-intestinal ulcers in mammals .
  • Acylation Reactions this compound can undergo acylation reactions. For example, aralkylferrocenes such as benzylferrocene can be acylated, with substitution occurring in the unsubstituted ring .
  • Reactions with DNA DNA can be used as a versatile chemical component for catalysis, encoding, and stereocontrol. DNAzymes, catalytic DNA molecules, have been developed to catalyze a variety of chemical reactions .
  • Individual Reactions Cyclopentaneacetic acid participates in reactions. The reaction thermochemistry data indicates that the enthalpy (ΔrH\Delta_rH^\circ ) and Gibbs free energy (ΔrG\Delta_rG^\circ ) changes for the reaction C7H11O2+H+=C7H12O2C_7H_{11}O_2^-+H^+=C_7H_{12}O_2 in the gas phase are 1446 ± 9.2 kJ/mol and 1416 ± 8.4 kJ/mol, respectively .

Scientific Research Applications

Chemistry

Cyclopentylacetic acid serves as a reagent in the synthesis of various organic compounds. Notably, it is used in the production of cyclopentylamine, which acts as a neurotransmitter release agent. Its unique structure allows it to participate in reactions that yield derivatives with significant biological activity .

Biology

In biological studies, CPA has been employed to examine the butylation efficiency of free carboxylic acids. This research is crucial for understanding how modifications to carboxylic acids can affect their reactivity and interactions with biological systems .

Medicine

This compound and its derivatives have been investigated for their therapeutic potential , particularly in the modulation of neurotransmitters such as norepinephrine, epinephrine, and dopamine. These properties make CPA a candidate for developing treatments targeting cardiovascular conditions and mood disorders .

Industrial Applications

In industry, CPA acts as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its role as a coadsorbent in dye-sensitized solar cells has also been explored, where it enhances photocurrent and photovoltage by suppressing electron quenching on titanium dioxide surfaces.

Case Study 1: Antituberculosis Research

Research indicates that modifications to this compound can enhance its binding affinity to MtDTBS. A specific derivative demonstrated nanomolar binding affinity, showcasing the potential for developing effective antituberculosis agents through structural optimization.

Case Study 2: Solar Cell Efficiency

In a study focusing on dye-sensitized solar cells, CPA was combined with D908 dye on TiO₂ surfaces. The results showed improved photocurrent and photovoltage due to reduced recombination rates between electrons and ions, highlighting CPA's role in enhancing solar cell performance.

Synthesis of Derivatives

The synthesis of this compound derivatives is critical for expanding its applicability in research and industry. Techniques such as ozonolysis and specific oxidation reactions are employed to prepare substituted cyclopentylacetic acids that serve as building blocks for more complex molecules, including prostaglandins .

Mechanism of Action

The mechanism of action of cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. For instance, cyclopentylamine, a derivative of this compound, acts as a vasoconstrictor by releasing neurotransmitters like norepinephrine, epinephrine, and dopamine . This interaction affects the vascular system and neurotransmission pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentylacetic acid belongs to a class of cycloaliphatic carboxylic acids. Below is a detailed comparison with structurally or functionally related compounds:

Cyclohexylacetic Acid

  • Structure : Features a six-membered cyclohexane ring instead of cyclopentane.
  • For example, cyclohexanecarboxylic acid (C₇H₁₂O₂, molecular weight: 128.17 g/mol) has a boiling point of 245–247°C, significantly higher than this compound .
  • Applications : Used in polymer crosslinking and as a precursor in pharmaceutical synthesis .

Copper Naphthenate

  • Composition : A copper salt of naphthenic acids, which include this compound derivatives, cyclohexylacetic acids, and other cycloaliphatic acids .
  • Physical Properties : Appears as a green liquid (19% copper naphthenate, 81% inert ingredients).
  • Applications : Industrial uses include wood preservatives, fungicides, and corrosion inhibitors. This compound derivatives contribute to its biocidal activity .

Cyclopentanecarboxylic Acid

  • Structure : A five-membered cyclopentane ring directly bonded to a carboxylic acid group (C₆H₁₀O₂, molecular weight: 114.14 g/mol).
  • Physical Properties : Boiling point of 218–220°C, higher acidity (pKa ~4.8) compared to this compound due to the absence of a methylene spacer between the ring and the carboxylic group .
  • Applications : Used in agrochemicals and as a building block in organic synthesis .

Ethyl Tiglate (C₇H₁₂O₂)

  • Structure: An ester derivative of tiglic acid (2-methyl-2-butenoic acid).
  • Physical Properties : Similar molecular weight (128.17 g/mol) but distinct boiling point (142–144°C) and solubility profile (more hydrophobic).
  • Applications : Primarily used in flavor and fragrance industries, contrasting with this compound’s pharmaceutical applications .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₇H₁₂O₂ 128.16 133–134 (23 mmHg) Pharmaceutical intermediates
Cyclohexylacetic acid C₈H₁₄O₂ 142.20 ~245–247* Polymer crosslinking
Copper naphthenate Variable Variable N/A Wood preservatives, fungicides
Cyclopentanecarboxylic acid C₆H₁₀O₂ 114.14 218–220 Agrochemicals
Ethyl tiglate C₇H₁₂O₂ 128.17 142–144 Flavors and fragrances

*Estimated based on cyclohexane derivative trends .

Table 2: Reactivity and Functional Comparison

Compound Reactivity Profile Key Functional Groups
This compound Decarboxylates under catalytic conditions Carboxylic acid, cyclopentane
Copper naphthenate Acts as a biocide via copper ion release Copper-carboxylate complex
Cyclopentanecarboxylic acid Stronger acidity (lower pKa) Carboxylic acid, cyclopentane
Ethyl tiglate Hydrolyzes to tiglic acid in aqueous media Ester, conjugated double bond

Biological Activity

Cyclopentylacetic acid (CPA), a carboxylic acid with the molecular formula C7_7H12_{12}O2_2 and CAS number 1123-00-8, has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of CPA, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 128.17 g/mol
  • Appearance : Clear colorless liquid
  • Reactivity : CPA is known to undergo typical reactions associated with carboxylic acids, including esterification and amidation.

This compound has been studied for its role as a pharmacological agent, particularly in the inhibition of leukotriene synthesis. One notable derivative, BAY X 1005, is a potent inhibitor of leukotriene B4 (LTB4) synthesis. The mechanism involves the inhibition of 5-lipoxygenase (5-LOX), an enzyme crucial for the production of leukotrienes from arachidonic acid. Studies indicate that BAY X 1005 binds to specific sites on human polymorphonuclear leukocytes (PMNL), demonstrating a high affinity for LTB4 synthesis inhibition with an IC50_{50} value of approximately 0.22 µmol/L .

Biological Activities

  • Anti-inflammatory Effects :
    • This compound and its derivatives have shown significant anti-inflammatory properties by inhibiting leukotriene synthesis, which is implicated in various inflammatory diseases.
    • In vitro studies have demonstrated that BAY X 1005 can inhibit both LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE) synthesis effectively .
  • Potential Neuropharmacological Applications :
    • CPA is involved in the synthesis of cyclopentamine, a compound noted for its vasoconstrictive properties and ability to release neurotransmitters such as norepinephrine and dopamine . This suggests potential applications in treating conditions related to neurotransmitter dysregulation.
  • Receptor Interactions :
    • Preliminary studies indicate that CPA may interact with various biomolecular targets, influencing metabolic processes. However, detailed investigations are required to elucidate these interactions fully.

Table 1: Summary of Biological Activities of this compound Derivatives

Compound NameActivity DescriptionReference
BAY X 1005Inhibits leukotriene B4 synthesis; anti-inflammatory
CyclopentamineVasoconstrictor; affects neurotransmitter release
This compoundPotential interactions with metabolic enzymes

Case Study: Inhibition of Leukotriene Synthesis

In a study involving human PMNL, BAY X 1005 was tested for its ability to inhibit LTB4 synthesis. The results indicated that at concentrations sufficient to inhibit leukotriene formation significantly, there was minimal effect on arachidonic acid release or platelet-activating factor synthesis. This suggests that the compound's mechanism is not solely dependent on substrate availability for 5-LOX but involves specific binding interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopentylacetic acid, and how can yield be improved?

this compound is synthesized via bromocyclopropane reacting with diethyl malonate to form cyclopentylmalonic acid diethyl ester, followed by hydrolysis and decarboxylation . To optimize yield, researchers should:

  • Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions.
  • Use catalytic agents (e.g., acid/base catalysts) to enhance decarboxylation efficiency.
  • Validate purity at each step using HPLC or GC-MS, referencing NIST spectral libraries for confirmation .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ ~210 nm) to assess purity, leveraging polarity parameters (logP ~1.9) for solvent optimization .

Q. How can solubility challenges of this compound in aqueous systems be addressed?

this compound is insoluble in water but dissolves in organic solvents like ethanol or DMSO. For biological assays:

  • Use co-solvents (e.g., <5% DMSO) to maintain solubility without cytotoxicity.
  • Employ micellar encapsulation or liposomal delivery systems for in vitro studies .

Advanced Research Questions

Q. How do computational models predict the pharmacokinetic behavior of this compound derivatives?

Advanced in silico approaches include:

  • Molecular docking : Simulate interactions with targets (e.g., thiazide-sensitive NaCl cotransporter for diuretic applications) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioavailability using descriptors like topological polar surface area (37.3 Ų) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points)?

Discrepancies (e.g., boiling point: 133–134°C at 23 mmHg vs. 231°C at 1 atm) arise from measurement conditions. To reconcile:

  • Cross-validate data using NIST Standard Reference Database 69 .
  • Replicate experiments under controlled pressures and document apparatus calibration .

Q. How can this compound derivatives be engineered for enhanced metabolic stability?

  • Introduce steric hindrance (e.g., methyl groups on the cyclopentyl ring) to reduce cytochrome P450-mediated oxidation.
  • Perform deuterium exchange at labile hydrogen sites to prolong half-life, validated via LC-MS metabolic profiling .

Q. What methodologies validate the environmental impact of this compound in wastewater systems?

  • Conduct OECD 301F biodegradability tests under aerobic conditions.
  • Use LC-TOF/MS to track degradation products and assess ecotoxicity in model organisms (e.g., Daphnia magna) .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility?

  • Document reaction parameters (e.g., solvent purity, catalyst batch) in line with Beilstein Journal of Organic Chemistry guidelines .
  • Share raw datasets (e.g., NMR spectra, chromatograms) as supplementary materials to enable replication .

Q. What statistical approaches are suitable for analyzing structure-activity relationships in derivatives?

  • Apply multivariate regression to correlate descriptors (e.g., logP, molar refractivity) with bioactivity.
  • Use principal component analysis (PCA) to reduce dimensionality in high-throughput screening data .

Q. Data Interpretation & Reporting

Q. How to address variability in spectral data across different laboratories?

  • Standardize instrumentation (e.g., 400 MHz NMR) and internal references (e.g., TMS).
  • Participate in interlaboratory comparisons using certified reference materials .

Properties

IUPAC Name

2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHAIVPPUIZFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149976
Record name Cyclopentylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-00-8
Record name Cyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopentylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS4SYX272J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.